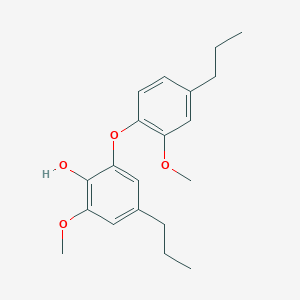
2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol
Description
2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol is an organic compound belonging to the phenylpropanoid class. Phenylpropanoids are a diverse family of organic compounds that are biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway . This compound features a complex structure with multiple methoxy and propyl groups attached to a phenolic core, making it a unique and interesting subject for chemical research.
Properties
CAS No. |
66266-32-8 |
|---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol |
InChI |
InChI=1S/C20H26O4/c1-5-7-14-9-10-16(17(11-14)22-3)24-19-13-15(8-6-2)12-18(23-4)20(19)21/h9-13,21H,5-8H2,1-4H3 |
InChI Key |
VQZVGQGBNDQNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC2=CC(=CC(=C2O)OC)CCC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenolic compounds.
Etherification: The phenolic hydroxyl groups are etherified using methoxy groups under basic conditions.
Coupling Reaction: The final step involves a coupling reaction between the methoxy and propyl-substituted phenolic intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents such as sodium borohydride.
Substitution: The methoxy and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-propylphenol: A simpler phenolic compound with similar methoxy and propyl groups.
4-Propyl-2-methoxyphenol: Another phenolic compound with a different arrangement of methoxy and propyl groups.
2-Methoxy-6-propylphenol: A compound with a similar structure but lacking the additional phenoxy group.
Uniqueness
2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol is unique due to its complex structure, which includes multiple methoxy and propyl groups as well as a phenoxy linkage
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


